molecular formula C15H15N3O3 B2415638 N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide CAS No. 331426-60-9

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B2415638
CAS No.: 331426-60-9
M. Wt: 285.303
InChI Key: PIJYMJNAITVIHZ-UHFFFAOYSA-N
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Description

N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a methoxyphenyl group and a pyridinylmethyl group attached to the oxamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 4-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxamide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and pyridinylmethyl groups could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)carbamate
  • N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)urea
  • N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)thiourea

Uniqueness

N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide is unique due to its oxamide core, which imparts distinct chemical properties compared to carbamates, ureas, and thioureas. The presence of both methoxyphenyl and pyridinylmethyl groups may enhance its versatility in forming various derivatives and interacting with different molecular targets.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-7-5-11(6-8-13)18-15(20)14(19)17-10-12-4-2-3-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYMJNAITVIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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